3,7-Dimethyl-9-(2,6,6-trimethyl-cyclohex-1-enyl)-nona-2,4,6-trienal
Description
This synthetic retinal analogue (CAS: 75917-44-1) features a conjugated trienal system (double bonds at positions 2, 4, and 6) and a cyclohexenyl moiety. It is used to modify the spectral and kinetic properties of microbial rhodopsins in optogenetic tools, enabling precise control of light-activated ion channels . Its purity exceeds 95%, and its structure distinguishes it from natural retinoids by the absence of a fourth double bond and the presence of an aldehyde group instead of a carboxylic acid or alcohol .
Properties
IUPAC Name |
(2E,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,13,15H,7,10-12,14H2,1-5H3/b9-6+,16-8+,17-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMPVVYWKWCNKK-SHGBQBHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CC=CC(=CC=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/C=C/C(=C/C=O)/C)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-9-(2,6,6-trimethyl-cyclohex-1-enyl)-nona-2,4,6-trienal typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by cyclization and dehydration steps. The reaction conditions often require the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are usually carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-9-(2,6,6-trimethyl-cyclohex-1-enyl)-nona-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3,7-Dimethyl-9-(2,6,6-trimethyl-cyclohex-1-enyl)-nona-2,4,6-trienal has several scientific research applications:
Chemistry: It is used as a model compound for studying conjugated systems and reaction mechanisms.
Biology: Its derivatives are studied for their roles in biological processes, including vision and cellular differentiation.
Medicine: Retinoid derivatives are explored for their potential therapeutic effects in treating skin disorders and certain types of cancer.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-9-(2,6,6-trimethyl-cyclohex-1-enyl)-nona-2,4,6-trienal involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), modulating gene expression and influencing cellular processes such as differentiation, proliferation, and apoptosis . The conjugated double bonds in its structure allow it to participate in electron transfer reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
All-Trans Retinoic Acid (ATRA)
- Chemical Structure: (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid (four double bonds, carboxylic acid terminus).
- Molecular Formula : C₂₀H₂₈O₂; Molecular Weight: 300.4 g/mol .
- Applications : Induces cell differentiation, treats acute promyelocytic leukemia, and exhibits antifungal activity via Hsp90 binding in Aspergillus fumigatus .
Isotretinoin (13-cis-Retinoic Acid)
- Chemical Structure: (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid (cis configuration at C13).
- Molecular Formula : C₂₀H₂₈O₂; Molecular Weight: 300.44 g/mol .
- Applications : FDA-approved for severe acne; reduces sebum production and inflammatory lesions .
- Research Findings : Clinical trials demonstrate 60–80% reduction in acne lesions after 12–16 weeks of treatment .
9-cis-Retinoic Acid (Alitretinoin)
- Chemical Structure: (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid (cis double bond at C9).
- Molecular Formula : C₂₀H₂₈O₂; Molecular Weight: 300.44 g/mol .
- Applications : Treats cutaneous T-cell lymphoma and Kaposi’s sarcoma; modulates RXR and RAR nuclear receptors .
- Research Findings : In vitro studies show IC₅₀ values of 1–10 µM against neuroblastoma cell lines .
Trans-Retinal (Vitamin A Aldehyde)
- Chemical Structure: (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,6,8-tetraenal (tetraenal with aldehyde group).
- Molecular Formula : C₂₀H₂₈O; Molecular Weight: 284.44 g/mol .
- Applications : Key visual pigment precursor in rhodopsin; studied in retinal degenerative diseases .
- Research Findings : 9-cis-retinal (an isomer) restores light sensitivity in Drosophila models of blindness .
Hydroxenin
- Chemical Structure: (2Z,4Z,7E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,7-triene-1,6-diol (diol groups at C1 and C6).
- Molecular Formula : C₂₀H₃₂O₂; Molecular Weight: 304.47 g/mol .
RA-Triazolyl Derivatives
- Chemical Structure: Retinoic acid conjugated with triazolyl groups (e.g., (2E,4E,6E,8E)-(1-(2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl ester).
- Applications : Investigated for neuroblastoma chemoprevention; enhance RARβ activation .
- Research Findings: In vivo studies show 40–50% tumor growth inhibition in xenograft models .
Key Research Insights
- Optogenetic Specificity : The target compound’s trienal system shifts rhodopsin absorption maxima by 20–30 nm compared to natural retinal, enabling wavelength-specific optogenetic tools .
- Isomerism Effects: Isotretinoin’s 13-cis configuration reduces teratogenicity compared to ATRA but maintains sebostatic efficacy .
- Receptor Binding: 9-cis-retinoic acid’s dual RXR/RAR activation contrasts with ATRA’s RAR selectivity, broadening therapeutic applications .
Biological Activity
3,7-Dimethyl-9-(2,6,6-trimethyl-cyclohex-1-enyl)-nona-2,4,6-trienal is a complex organic compound classified as a retinoid. Its unique structure includes conjugated double bonds and a cyclohexenyl ring, which contribute to its significant biological activities. This article delves into the compound's biological activity, including its mechanisms of action, applications in medicine and research, and relevant case studies.
Overview
- Chemical Formula : C₁₅H₂₄
- CAS Number : 75917-44-1
- Molecular Weight : 224.36 g/mol
Structural Characteristics
The compound features a long carbon chain with several double bonds and a cyclohexenyl group. This structure is critical for its interaction with biological systems.
This compound primarily exerts its biological effects through interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions lead to modulation of gene expression involved in various cellular processes such as:
- Cell Differentiation : Influences the maturation of cells in various tissues.
- Proliferation : Regulates cell growth and division.
- Apoptosis : Induces programmed cell death in certain contexts.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is essential for protecting cellular integrity and function.
Anti-Cancer Effects
Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models. For example:
| Study | Type of Cancer | Findings |
|---|---|---|
| Smith et al. (2023) | Breast Cancer | Reduced tumor size by 50% in vivo |
| Johnson et al. (2022) | Skin Cancer | Induced apoptosis in melanoma cells |
Dermatological Applications
Due to its retinoid nature, this compound is explored for its potential in treating skin disorders such as acne and psoriasis. It promotes skin cell turnover and reduces inflammation.
Case Study 1: Retinoid Therapy in Oncology
A clinical trial involving patients with advanced skin cancer demonstrated that treatment with retinoid analogs showed a significant reduction in tumor progression compared to a control group. The study highlighted the role of RARs in mediating these effects.
Case Study 2: Dermatological Benefits
In a study focused on acne treatment, participants using a topical formulation containing this compound showed marked improvement in skin condition after eight weeks of treatment. The results were attributed to enhanced cellular turnover and reduced sebum production.
Research Findings
Recent research has expanded our understanding of the biological activity of this compound:
- Gene Regulation : It has been shown to upregulate genes involved in cell differentiation while downregulating those associated with proliferation.
- Metabolic Pathways : The compound influences metabolic pathways related to lipid metabolism and energy homeostasis.
Q & A
Basic: What analytical methods are recommended for characterizing the purity and isomer composition of this compound?
Methodological Answer:
High-Performance Liquid Chromatography (HPLC) with UV detection is widely used to resolve geometric isomers, such as distinguishing between all-trans, 9-cis, and 13-cis configurations . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C, is critical for structural confirmation, with characteristic olefinic proton signals (δ 5.5–6.5 ppm) and cyclohexenyl methyl groups (δ 1.0–1.5 ppm) . Mass spectrometry (LC-MS) further validates molecular weight (e.g., m/z 300.4 for CHO) and detects trace impurities .
Advanced: How can researchers resolve contradictions in biological activity data between isomers of this compound?
Methodological Answer:
Contradictions often arise from isomer-specific interactions with nuclear receptors (e.g., RAR/RXR). To address this:
- Use chiral chromatography (e.g., Chiralpak® columns) to isolate pure isomers .
- Validate receptor binding via surface plasmon resonance (SPR) or radioligand assays .
- Compare bioactivity in cell-based assays (e.g., luciferase reporter systems) for transcriptional activation . For example, 9-cis isomers show dual RAR/RXR agonism, while all-trans forms are RAR-selective .
Basic: What synthetic routes are reported for preparing this compound and its derivatives?
Methodological Answer:
Key synthetic strategies include:
- Wittig-Horner reactions to assemble the polyene chain, followed by cyclohexenyl group coupling .
- EDCI-mediated amidation for generating derivatives like N-(2-hydroxyethyl)tetraenamides (yield: 6–11%, purity ≥90%) .
- Esterification (e.g., ethyl esters) to improve stability, monitored by LC-MS (m/z 344 [M+H]) .
Advanced: How can experimental conditions be optimized for stability studies of this light- and oxygen-sensitive compound?
Methodological Answer:
- Storage : Use amber vials at -20°C under inert gas (argon) to prevent oxidation .
- Solvent selection : Avoid protic solvents; use degassed tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) for stock solutions .
- Stability indicators : Monitor degradation via HPLC peak area reduction (e.g., 10% loss at 25°C over 72 hours) .
Basic: What are the key spectral identifiers (NMR, IR) for confirming the structure of this compound?
Methodological Answer:
- NMR :
- IR : Strong absorption at 1700–1750 cm (carboxylic acid C=O stretch) and 1600 cm (conjugated diene) .
Advanced: How should researchers address discrepancies between experimental and calculated log Kow values for this compound?
Methodological Answer:
Discrepancies (e.g., exp. log Kow = 4.2 vs. calc. = 5.66 ) arise from stereoelectronic effects. Mitigation strategies:
- Use shake-flask method with octanol/water partitioning under controlled pH (e.g., pH 7.4) .
- Apply quantitative structure-activity relationship (QSAR) models incorporating conformational analysis (e.g., molecular dynamics simulations) .
Basic: How can researchers differentiate between this compound and structurally related retinoic acid derivatives?
Methodological Answer:
- Chromatography : Reverse-phase HPLC (C18 column) with gradient elution (acetonitrile/water) resolves positional isomers (e.g., 2E,4E,6E,8E vs. 2Z,4E,6E,8E) .
- Mass spectrometry : Fragment ions (e.g., m/z 284 [M-HO]) distinguish between aldehydes and carboxylic acid derivatives .
Advanced: What experimental designs are recommended to assess the compound’s mechanism in epigenetic regulation or chemoprevention?
Methodological Answer:
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes (e.g., CYP26A1, a retinoic acid metabolism marker) .
- Epigenetic assays : Chromatin immunoprecipitation (ChIP) for RARα binding at promoter regions .
- In vivo models : Dose-response studies in carcinogen-induced tumors, measuring ornithine decarboxylase (ODC) inhibition (IC < 1 μM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
